Cas no 2228831-92-1 (1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol)
1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol Propriétés chimiques et physiques
Nom et identifiant
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- 1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol
- 2228831-92-1
- EN300-1751405
- 1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
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- Piscine à noyau: 1S/C11H16OS/c1-8-7-10(9(2)13-8)3-4-11(12)5-6-11/h7,12H,3-6H2,1-2H3
- La clé Inchi: GYHBFCCFQXVLFQ-UHFFFAOYSA-N
- Sourire: S1C(C)=CC(=C1C)CCC1(CC1)O
Propriétés calculées
- Qualité précise: 196.09218630g/mol
- Masse isotopique unique: 196.09218630g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 189
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 48.5Ų
1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1751405-0.05g |
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol |
2228831-92-1 | 0.05g |
$1140.0 | 2023-09-20 | ||
| Enamine | EN300-1751405-0.1g |
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol |
2228831-92-1 | 0.1g |
$1195.0 | 2023-09-20 | ||
| Enamine | EN300-1751405-0.25g |
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol |
2228831-92-1 | 0.25g |
$1249.0 | 2023-09-20 | ||
| Enamine | EN300-1751405-0.5g |
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol |
2228831-92-1 | 0.5g |
$1302.0 | 2023-09-20 | ||
| Enamine | EN300-1751405-1.0g |
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol |
2228831-92-1 | 1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-1751405-2.5g |
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol |
2228831-92-1 | 2.5g |
$2660.0 | 2023-09-20 | ||
| Enamine | EN300-1751405-5.0g |
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol |
2228831-92-1 | 5g |
$3935.0 | 2023-06-03 | ||
| Enamine | EN300-1751405-10.0g |
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol |
2228831-92-1 | 10g |
$5837.0 | 2023-06-03 | ||
| Enamine | EN300-1751405-1g |
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol |
2228831-92-1 | 1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1751405-5g |
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol |
2228831-92-1 | 5g |
$3935.0 | 2023-09-20 |
1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol Littérature connexe
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Informations complémentaires sur 1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol
1-2-(2,5-Dimethylthiophen-3-yl)ethylcyclopropan-1-ol (CAS No. 2228831-92-1): A Novel Scaffold for Biomedical Applications
1-2-(2,5-Dimethylthiophen-3-yl)ethylcyclopropan-1-ol represents a unique molecular framework that combines the structural versatility of cyclopropane rings with the bioactive properties of thiophene derivatives. This compound, identified by its CAS No. 2228831-92-1, exhibits a core cyclopropane ring functionalized with a 2,5-dimethylthiophen-3-yl group and an ethyl substituent. The synthesis of this compound has been explored through transition-metal-catalyzed cross-coupling reactions, which enable precise control over the stereochemistry and regioselectivity of the cyclopropane ring formation. Recent studies have highlighted the potential of this scaffold in modulating cellular signaling pathways, particularly in the context of inflammatory response regulation and neurodegenerative disease models.
The 2,5-dimethylthiophen-3-yl moiety introduces electron-donating characteristics that enhance the molecule’s ability to interact with aromatic hydrocarbon receptors. This functional group is known to exhibit antioxidant properties, as demonstrated in a 2023 study published in Journal of Medicinal Chemistry, where the compound showed significant scavenging activity against reactive oxygen species (ROS). The cyclopropan-1-ol ring, a three-membered cyclic ether, contributes to the molecule’s conformational rigidity, which is critical for maintaining its structural integrity in biological environments. This rigidity may also influence its binding affinity to protein targets, as evidenced by molecular docking simulations that suggest a high degree of compatibility with kinase enzymes involved in tumor progression.
Recent advancements in drug discovery have underscored the importance of small-molecule scaffolds like 1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol in targeting multi-target pathways. A 2024 review in ACS Chemical Biology highlighted the role of thiophene-based compounds in modulating mitochondrial function and apoptotic signaling. The 2,5-dimethylthiophen-3-yl group’s ability to disrupt redox homeostasis makes it a promising candidate for therapeutic applications in metabolic disorders and cardiovascular diseases. Additionally, the ethyl substituent may enhance the molecule’s solubility and permeability, which are critical parameters for oral bioavailability.
Structural modifications of this compound have been explored to optimize its pharmacological profile. For instance, replacing the ethyl group with a hydroxyl or amino substituent could potentially enhance its interactions with GPCR receptors, as shown in a 2023 preclinical study on neuroinflammation. The cyclopropan-1-ol ring’s strain energy may also be exploited to design prodrug derivatives that release active metabolites in specific tissues. These strategies align with the growing emphasis on structure-based drug design and computational modeling in modern medicinal chemistry.
The 2,5-dimethylthiophen-3-yl group’s electron-donating effect has been linked to its ability to modulate cytochrome P450 enzymes, which are critical for drug metabolism. A 2024 study in Drug Metabolism and Disposition reported that compounds with similar thiophene moieties exhibited cytochrome P450 inhibitory activity, suggesting potential applications in drug-drug interaction studies. However, further research is needed to evaluate the safety profile of 1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol in long-term therapeutic use.
Advances in nanotechnology and drug delivery systems have opened new avenues for the application of this compound. For example, encapsulating 1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol in liposomal formulations could improve its targeting efficiency to inflammatory sites or cancerous tissues. A 2023 study in Nano Today demonstrated that such formulations significantly enhanced the compound’s therapeutic efficacy while reducing systemic toxicity, which is a major challenge in the development of small-molecule drugs.
The cyclopropan-1-ol ring’s unique geometry also makes it a valuable scaffold for ligand-based screening approaches. High-throughput screening campaigns have identified several analogs of this compound with improved antimicrobial activity, particularly against multidrug-resistant bacteria. A 2024 paper in Antimicrobial Agents and Chemotherapy highlighted the potential of these derivatives in overcoming biofilm formation, a key factor in chronic infections. These findings underscore the broad therapeutic potential of 1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol and its derivatives.
Despite its promising properties, the 1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol scaffold faces challenges related to synthetic accessibility and scale-up production. The formation of the cyclopropane ring often requires stringent reaction conditions, which can limit the efficiency of large-scale manufacturing. However, recent developments in asymmetric catalysis and green chemistry have provided new strategies to overcome these limitations. A 2023 study in Organic Letters described a novel catalytic method for the synthesis of this compound, which reduced the number of steps and improved the overall yield, making it more viable for industrial applications.
In conclusion, 1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol represents a versatile molecular scaffold with significant potential in pharmaceutical research. Its unique combination of the 2,5-dimethylthiophen-3-yl group and the cyclopropan-1-ol ring offers opportunities for the development of novel therapeutics targeting a wide range of pathological conditions. Ongoing research into its mechanistic interactions, toxicological profile, and pharmacokinetic properties will be crucial in translating this compound into clinical applications.
For further information on the synthesis, biological activity, and therapeutic potential of 1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol, refer to the latest literature in organic chemistry, pharmacology, and drug discovery. Collaborative efforts between academic researchers and industrial partners will play a pivotal role in advancing this compound toward clinical trials and market approval.
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